molecular formula C19H19FN4OS B2711722 2-[(4-fluorophenyl)sulfanyl]-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide CAS No. 2097927-44-9

2-[(4-fluorophenyl)sulfanyl]-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide

Cat. No.: B2711722
CAS No.: 2097927-44-9
M. Wt: 370.45
InChI Key: FSNRIRQSKPWHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a]quinazoline core substituted with a 2-methyl group at the pyrazole ring and an acetamide linker connecting to a 4-fluorophenylsulfanyl moiety. The 4-fluorophenylsulfanyl group introduces electron-withdrawing properties and enhanced metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4OS/c1-12-8-18-21-10-13-9-15(4-7-17(13)24(18)23-12)22-19(25)11-26-16-5-2-14(20)3-6-16/h2-3,5-6,8,10,15H,4,7,9,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNRIRQSKPWHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CC(CC3)NC(=O)CSC4=CC=C(C=C4)F)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-fluorophenyl)sulfanyl]-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide , with CAS number 2097927-44-9 , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19FN4OSC_{19}H_{19}FN_{4}OS, with a molecular weight of 370.4 g/mol . The structure features a pyrazoloquinazoline core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₉FN₄OS
Molecular Weight370.4 g/mol
CAS Number2097927-44-9

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by targeting specific molecular pathways involved in cell proliferation. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study reported that derivatives of pyrazolo[1,5-a]quinazolinones demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells .

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of CDKs : Compounds similar to this one have been shown to inhibit CDK activity, leading to cell cycle arrest and apoptosis in cancer cells.
  • Induction of Apoptosis : The compound may activate apoptotic pathways through modulation of pro-apoptotic and anti-apoptotic proteins .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Variations in substituents at specific positions on the quinazoline and pyrazole rings can significantly affect potency. For instance:

  • The presence of electron-donating groups enhances activity against certain cancer cell lines.
  • Structural modifications can lead to improved selectivity for CDK inhibition .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • El Shehry et al. (2018) : Investigated quinoline derivatives bearing pyrazole moieties for antibacterial and antifungal properties. They found significant inhibition of nitric oxide production in LPS-induced RAW 264.7 cells, indicating anti-inflammatory potential .
  • Recent Antitumor Evaluations : A series of pyrazolo-[1,5-c]quinazolinone derivatives were synthesized and tested for antitumor activity, showing moderate drug-likeness and promising results against various cancer cell lines .
  • Antioxidant Activity Studies : Compounds with similar structures were evaluated for their antioxidant properties using multiple assays (ABTS, TEAC). These studies highlighted the importance of hydroxyl groups in enhancing antioxidant activity .

Comparison with Similar Compounds

Structural Differentiation

  • Core Heterocycles : The target compound’s pyrazoloquinazoline core distinguishes it from triazole- or thiazole-based analogs. This core may confer unique binding interactions, such as π-π stacking or hydrogen bonding, compared to the planar triazole systems in 6m and 11f .
  • In contrast, compounds like 6m and 7a feature chlorophenyl or naphthyloxy groups, which prioritize lipophilicity over polarity .
  • Linker Diversity : While the target compound uses a direct acetamide linker, compound 11f incorporates a thiazole ring, which may alter conformational flexibility and bioavailability .

Functional Implications

  • Metabolic Stability : The sulfur atom in the target compound may reduce oxidative metabolism compared to oxygen-containing analogs (e.g., naphthyloxy in 7a) .
  • Electron Effects: The fluorine atom could enhance binding affinity in electron-deficient environments, a feature absent in non-fluorinated analogs like 11f .

Research Findings and Gaps

  • Spectroscopic Data : While IR and HRMS data are available for triazole derivatives (e.g., 6m: C=O at 1678 cm⁻¹, C–Cl at 785 cm⁻¹ ), similar analyses for the target compound are needed to confirm functional group interactions.
  • Biological Activity : Evidence gaps exist regarding the target compound’s pharmacological profile. Triazole analogs (e.g., 11f) are often explored for antimicrobial activity, but the pyrazoloquinazoline core may shift therapeutic targets toward kinase inhibition or CNS disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.